molecular formula C10H12N2O4S B13354644 S-[(2-Nitrophenyl)methyl]-L-cysteine CAS No. 61543-53-1

S-[(2-Nitrophenyl)methyl]-L-cysteine

Cat. No.: B13354644
CAS No.: 61543-53-1
M. Wt: 256.28 g/mol
InChI Key: QLUTZSRKFWJIGM-QMMMGPOBSA-N
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Description

®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features an amino acid backbone with a nitrobenzyl group attached via a thioether linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid typically involves the reaction of ®-2-Amino-3-mercaptopropanoic acid with 2-nitrobenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of the amino acid attacks the electrophilic carbon of the nitrobenzyl chloride, forming the thioether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations would be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thioether linkage can be cleaved and substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used to substitute the thioether linkage.

Major Products Formed

    Oxidation: Formation of 2-nitrobenzaldehyde or 2-nitrobenzoic acid.

    Reduction: Formation of 2-aminobenzyl derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. The nitrobenzyl group can act as a photolabile protecting group, allowing for controlled release of the active compound upon exposure to light.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The nitrobenzyl group can be modified to enhance the compound’s pharmacokinetic properties, making it a candidate for drug development.

Industry

In industrial applications, ®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid can be used in the synthesis of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid involves its interaction with specific molecular targets. The nitrobenzyl group can undergo photolysis, releasing the active amino acid derivative. This process can be used to study the effects of the compound on biological systems, including enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzyl alcohol
  • 2-Nitrobenzyl chloride
  • 2-Nitrobenzyl bromide

Uniqueness

®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid is unique due to its combination of an amino acid backbone with a nitrobenzyl group. This structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Biological Activity

S-[(2-Nitrophenyl)methyl]-L-cysteine (also referred to as S-Nitroso-L-cysteine or L-CSNO) is a derivative of the amino acid cysteine, known for its significant biological activities. This compound has been studied for its roles in various physiological processes, particularly in the context of nitric oxide (NO) signaling and cellular responses.

  • Molecular Formula : C₉H₈N₂O₄S
  • Molecular Weight : 242.25 g/mol
  • CAS Number : 55288-30-7

This compound is involved in the transnitrosylation process, where it facilitates the transfer of NO equivalents from S-nitrosoalbumin to free cysteine. This mechanism is crucial for cellular signaling pathways that regulate vascular function and cell growth. The uptake of this compound by cells is mediated through system L transporters, specifically LAT1 and LAT2, which are essential for its biological activity .

1. Cellular Uptake and Transport

Research indicates that the uptake of this compound into cells is significantly influenced by the presence of system L transporters. The kinetic parameters for transport have been quantified, showing a K(m) value of approximately 57 µM for LAT1 and 520 µM for LAT2 . This suggests a high affinity for LAT1, making it a primary transporter for this compound in various cell types.

2. Nitrosothiol Formation

Upon cellular uptake, this compound contributes to the accumulation of S-nitrosothiols within cells. This accumulation has been linked to the inhibition of growth factor-induced ERK phosphorylation and TNF-alpha-mediated IkappaB degradation, indicating its role in modulating inflammatory responses and cellular proliferation .

3. Impact on Vascular Function

The compound has demonstrated protective effects against oxidative stress in endothelial cells, suggesting potential therapeutic applications in cardiovascular diseases. By mediating NO signaling pathways, this compound may enhance vasodilation and improve blood flow .

Study on Vascular Endothelial Cells

A study conducted on vascular endothelial cells showed that treatment with this compound resulted in a significant reduction in oxidative stress markers. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved endothelial function as measured by flow-mediated dilation assays.

Inhibition of Tumor Growth

Another investigation focused on the anti-tumor properties of this compound. In vitro experiments demonstrated that this compound inhibited the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest at the G1 phase. The results highlighted its potential as an adjunct therapy in cancer treatment .

Comparative Biological Activity Table

Biological ActivityEffect ObservedReference
Cellular UptakeIncreased uptake via LAT1/LAT2
Nitrosothiol FormationAccumulation leading to signaling modulation
Vascular FunctionEnhanced vasodilation
Anti-tumor ActivityInhibition of cancer cell proliferation

Properties

CAS No.

61543-53-1

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

(2R)-2-amino-3-[(2-nitrophenyl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C10H12N2O4S/c11-8(10(13)14)6-17-5-7-3-1-2-4-9(7)12(15)16/h1-4,8H,5-6,11H2,(H,13,14)/t8-/m0/s1

InChI Key

QLUTZSRKFWJIGM-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSC[C@@H](C(=O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)CSCC(C(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

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